4-Chlorophenol-2,3,5,6-D4,OD

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

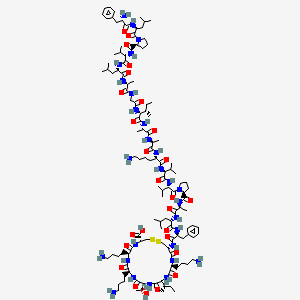

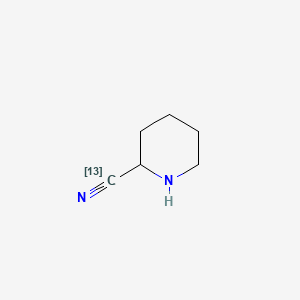

4-Chlorophenol-2,3,5,6-D4,OD is an organic compound with the molecular formula C6H5ClO . It is one of the stable isotopes . It is a colorless or white solid that melts easily and exhibits significant solubility in water .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, Rafoxanide 6 was synthesized in only three steps from readily available 4-chlorophenol with 74% overall yield . The synthesis has two key stages: the first was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H5ClO . The compound has a molecular weight of 133.59 g/mol . The isomeric SMILES representation of the compound is [2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])Cl)[2H] .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps . For example, it has been found that intrinsic chemiluminescence (CL) could be produced by all 19 chlorophenolic persistent organic pollutants during environmentally-friendly advanced oxidation processes .Physical And Chemical Properties Analysis

This compound is slightly soluble to soluble in water, depending on the isomer, and denser than water . It has a molecular weight of 133.59 g/mol, a topological polar surface area of 20.2 Ų, and a complexity of 66.9 .Applications De Recherche Scientifique

Advanced Oxidation Processes

4-Chlorophenol and its variants are extensively studied in the context of advanced oxidation processes (AOPs). AOPs, such as the use of single oxidants (hydrogen peroxide, UV radiation, Fenton's reagent, ozone) and combinations thereof, have been evaluated for the decomposition of chlorophenols, including 4-chlorophenol. These processes are crucial for degrading environmental priority pollutants and have been proven effective in improving decomposition levels (Benítez et al., 2000).

Photocatalytic Decomposition

Research has been conducted on the photocatalytic decomposition of 4-chlorophenol in water using various catalysts, such as Fe3O4-Cr2O3 magnetic nanocomposite. This work highlights the significance of developing efficient methods for removing toxic and non-biodegradable organic contaminants like chlorophenols from the environment (Singh et al., 2017).

Adsorption and Removal Techniques

Graphene oxide has been investigated for its effectiveness in adsorbing and removing chlorophenols, including 4-chlorophenol, from the environment. Studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been employed to understand the adsorption mechanism and dynamic behaviors of these compounds on graphene oxide (Wei et al., 2019).

Photoelectrochemical Sensing

4-Chlorophenol has also been the subject of studies focused on developing sensitive photoelectrochemical sensors. Such research is aimed at detecting 4-chlorophenol in water, emphasizing its toxic nature and the need for efficient detection methods (Yan et al., 2019).

Oxidation and Removal from Aqueous Solutions

The oxidation of 4-chlorophenol in aqueous solutions and its subsequent removal have been studied using various methods. Research has focused on understanding the most effective conditions for its degradation and removal, highlighting the environmental threat posed by this compound (Baziar et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-chloro-2,3,5,6-tetradeuterio-4-deuteriooxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNZTHHGJRFXKQ-HXRFYODMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[9-(Diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]malononitrile](/img/structure/B586446.png)

![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)

![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)